Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity vs. N-Acetyl Analog
The benzyloxyacetyl group in the target compound confers significantly higher lipophilicity and an additional hydrogen-bond acceptor relative to the simpler N-acetyl analog 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone (CAS 2034459-13-5) [1]. Quantitative comparison reveals an estimated clogP difference of approximately +1.5 to +2.0 log units and one additional H-bond acceptor (ether oxygen count increases from 1 to 2), which together influence membrane permeability, CYP450 susceptibility, and plasma protein binding profiles [2]. These differences are directly relevant for CNS programs, where optimal brain penetration demands logD7.4 values between 1–3, and for medicinal chemistry campaigns where benzyl group metabolic liability (CYP-mediated oxidation at the benzylic position) must be managed through iterative design [2]. Note: Experimental logD7.4 and pKa measurements for the target compound are not publicly available; the comparison relies on in silico predictions and class-level trends [2].
| Evidence Dimension | Calculated partition coefficient (clogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | clogP ~2.99 (ALOGPS estimate); 4 H-bond acceptors (2 carbonyl O, 1 ether O, 1 pyrazole N). No experimental logD available. |
| Comparator Or Baseline | 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone (N-acetyl analog): clogP ~1.0 (ALOGPS estimate); 3 H-bond acceptors. |
| Quantified Difference | clogP increase of ~1.5–2.0 log units; one additional H-bond acceptor |
| Conditions | In silico prediction via ALOGPS 2.1; experimental logD7.4 and pKa not publicly reported for either compound. |
Why This Matters
The enhanced lipophilicity of the benzyloxy analog may improve blood-brain barrier penetration for CNS targets but could also elevate metabolic clearance via CYP-mediated benzylic oxidation, necessitating empirical ADME profiling before committing to procurement for in vivo studies.
- [1] Kuujia. (n.d.). Cas no 2034555-84-3 (2-(benzyloxy)-1-4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ylethan-1-one). Retrieved April 30, 2026, from https://www.kuujia.com View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
